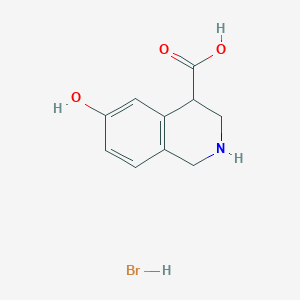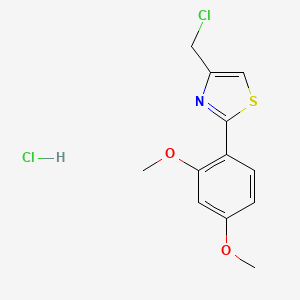
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex molecule that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of such compounds often involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzofuran ring, a pyrrolidine ring, and a pyrimidine ring . The benzofuran ring is a key structural feature that contributes to the wide array of biological activities exhibited by benzofuran derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of multiple functional groups, including the sulfonyl group and the oxy group, could potentially participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Biological Active Sulfonamide-based Hybrid Compounds
Sulfonamides, characterized by their R-SO2NHR' general formula, are an essential class of drugs due to their broad pharmacological properties, including antibacterial, antitumor, and anti-neuropathic pain activities. The diversity in the R and R' moieties, ranging from hydrogen to various organic compounds, leads to a wide range of sulfonamide hybrids. These hybrids incorporate other active pharmaceutical scaffolds such as pyrimidine, enhancing their efficacy and application scope in medicinal chemistry. This integration has led to the development of compounds with improved biological activities, underlining the importance of sulfonamide-based hybrids in drug discovery (Ghomashi et al., 2022).
Antimicrobial Evaluation of Pyrazolopyrimidines
The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups has demonstrated significant antimicrobial activities, surpassing that of reference drugs in some cases. These findings suggest the potential of pyrimidine derivatives in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance. The study highlights the importance of structural modification in enhancing biological activities, providing a pathway for the development of new therapeutic agents (Alsaedi et al., 2019).
Heterocyclic Sulfonamides and Sulfonyl Fluorides
The synthesis of heterocyclic sulfonamides and sulfonyl fluorides showcases the versatility of sulfonamide-based compounds in drug design. A sulfur-functionalized aminoacrolein derivative was efficiently used to synthesize heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating the compound's utility in parallel medicinal chemistry protocols. This development underscores the potential of sulfonamide-based compounds in creating diverse therapeutic agents, including those with pyrimidine cores, highlighting their significance in the pharmaceutical industry (Tucker et al., 2015).
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, the compound “2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” may also hold potential for future research in these areas .
Eigenschaften
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-24(21,14-2-3-15-12(10-14)5-9-22-15)19-8-4-13(11-19)23-16-17-6-1-7-18-16/h1-3,6-7,10,13H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJKCSWUBOJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

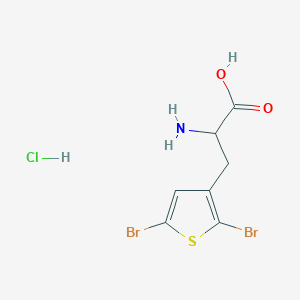

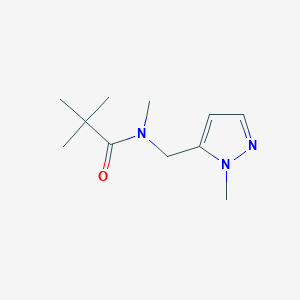
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)
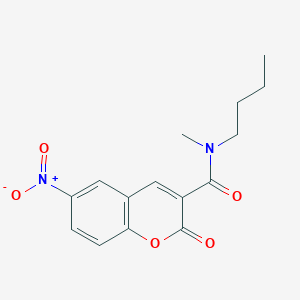
![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)
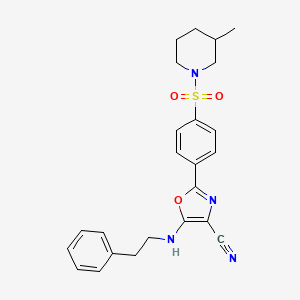
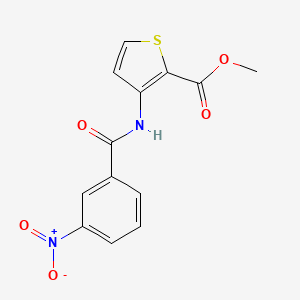
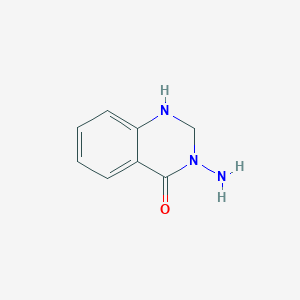
![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione](/img/structure/B2997253.png)
